molecular formula C26H25FN2O2 B2817357 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one CAS No. 892290-51-6

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

Cat. No.: B2817357
CAS No.: 892290-51-6
M. Wt: 416.496
InChI Key: YRBYTXCOYSJJTM-UHFFFAOYSA-N
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Description

3-(((4-Ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a 7-methoxy group on the quinolinone core and a complex aminomethyl substitution at position 3. The aminomethyl group is further substituted with a 4-ethylphenyl and a 4-fluorobenzyl moiety, creating a sterically hindered and electronically diverse structure. This compound is synthesized via multi-step reactions, likely involving Pd-catalyzed cross-coupling or alkylation strategies, as seen in analogous quinolinone syntheses .

Properties

CAS No.

892290-51-6

Molecular Formula

C26H25FN2O2

Molecular Weight

416.496

IUPAC Name

3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30)

InChI Key

YRBYTXCOYSJJTM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 7-position. Subsequent steps involve the formation of the amine linkage with 4-ethylphenyl and 4-fluorobenzyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in studying biological processes and developing new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for treating various diseases, particularly those involving targets that interact with its unique molecular structure.

Industry

In industrial applications, 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.

Mechanism of Action

The mechanism by which 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
3-(((4-Ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one (Target) - 7-OCH₃
- 3-(4-EtPh/4-F-Bn)aminomethyl
High lipophilicity; potential CNS activity
3-(((4-Ethylphenyl)amino)methyl)-7-methoxyquinolin-2(1H)-one - 7-OCH₃
- 3-(4-EtPh)aminomethyl
Simplified structure; discontinued in research
7-Methoxy-3-(((4-methoxyphenyl)amino)methyl)quinolin-2(1H)-one - 7-OCH₃
- 3-(4-MeOPh)aminomethyl
Similarity score: 0.88; altered electronic profile
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B) - 4-OH, 6-OCH₃
- 3-Ph
Antioxidant/antimicrobial activity
7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone - 7-Cl, 3-Me
- 2-(CF₃O-BnPh)
High electronegativity; pesticidal applications
1-Benzyl-4-hydroxy-3-phenylquinolin-2(1H)-one (4E) - 4-OH, 1-Bn
- 3-Ph
Antimalarial precursor; halogenated derivatives

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl group enhances lipophilicity compared to non-fluorinated analogs like 3-(((4-ethylphenyl)amino)methyl)-7-methoxyquinolin-2(1H)-one. This may improve blood-brain barrier penetration for CNS-targeted applications . In contrast, 4-hydroxyquinolinones (e.g., 4B) exhibit lower lipophilicity due to the polar hydroxyl group, favoring solubility but limiting membrane permeability .

This contrasts with 7-methoxy-3-(((4-methoxyphenyl)amino)methyl)quinolin-2(1H)-one, where the methoxy group is electron-donating . The trifluoromethoxy substituent in ’s compound creates steric bulk and strong electronegativity, likely enhancing pesticidal activity but reducing metabolic stability compared to the target compound .

Synthetic Complexity :

  • The target compound’s dual substitution (4-ethylphenyl and 4-fluorobenzyl) requires advanced synthetic strategies, such as sequential alkylation or Buchwald-Hartwig amination, similar to methods in and . Simpler analogs (e.g., 4B) are synthesized via thermal condensation .

Biological Activity Trends: Halogenated derivatives (e.g., 7-chloro in ) often show enhanced antimicrobial activity but may suffer from toxicity. The target compound’s fluorine substitution balances bioactivity and safety . Antimalarial quinolinones (e.g., 4E derivatives) highlight the importance of the 4-hydroxy group, which is absent in the target compound, suggesting divergent therapeutic targets .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Quinolinones

Compound Name Melting Point (°C) LogP (Predicted) Key Spectral Data (IR/NMR)
Target Compound Not reported ~3.5 - NH stretch: ~3350 cm⁻¹
- C-F: 1100–1250 cm⁻¹
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B) 223–225 2.8 - OH: 3200 cm⁻¹
- C=O: 1660 cm⁻¹
7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone Not reported 4.1 - C-Cl: 750 cm⁻¹- CF₃O: 1280 cm⁻¹

Q & A

Q. What are the critical steps for synthesizing 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one, and how can purity be optimized?

Answer: The synthesis typically involves:

  • Multi-step coupling reactions : Aminomethylation of the quinolinone core followed by sequential substitutions of the 4-ethylphenyl and 4-fluorobenzyl groups .
  • Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions to ensure regioselectivity .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to achieve >95% purity .
    Key optimization parameters :
  • Temperature control (60–80°C for coupling steps) .
  • pH stabilization (neutral to slightly basic conditions) to prevent decomposition of the fluorobenzyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C-NMR : Confirm substitution patterns (e.g., methoxy group at C7: δ ~3.8 ppm; quinolinone NH: δ ~11.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NH bend at ~1580 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of the quinolinone core enhance bioactivity while maintaining stability?

Answer:

  • Substitution strategies :
    • Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
    • Introduce heterocyclic moieties at the amino-methyl position to enhance binding affinity (e.g., pyridine derivatives) .
  • Methodology :
    • Use density functional theory (DFT) to predict electronic effects on reactivity .
    • Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Experimental design :
    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
    • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .
  • Data analysis :
    • Apply multivariate regression to isolate structural contributors to activity .
    • Compare pharmacokinetic profiles (e.g., plasma protein binding, half-life) to explain discrepancies .

Q. What are the environmental implications of this compound’s degradation byproducts?

Answer:

  • Degradation pathways :
    • Hydrolysis of the methoxy group generates 7-hydroxyquinolinone derivatives, which may exhibit eco-toxicity .
    • Photodegradation under UV light produces fluorinated aromatic amines, requiring LC-MS/MS monitoring .
  • Mitigation strategies :
    • Incorporate biodegradable linkers (e.g., ester groups) during synthesis .
    • Assess ecotoxicity using Daphnia magna or algal growth inhibition assays .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time7–12 hours3–6 minutes
Yield65–70%81–91%
Purity (HPLC)92–95%98–99%

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic PeaksReference
1H-NMRδ 7.2–7.4 ppm (quinolinone aromatic H)
13C-NMRδ 162 ppm (C=O of quinolinone)
HRMS (ESI+)m/z 433.1845 [M+H]+ (calc. 433.1842)

Critical Analysis of Contradictions

  • Bioactivity variability : Discrepancies in IC50 values (e.g., 5–50 µM in cancer cell lines) may arise from differences in cell membrane permeability . Solutions include using logP-adjusted derivatives (target logP ~2.5–3.5) .
  • Synthetic yields : Lower yields in conventional methods vs. microwave-assisted synthesis highlight the need for energy-efficient protocols .

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